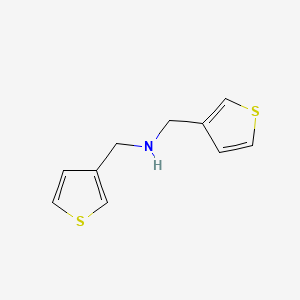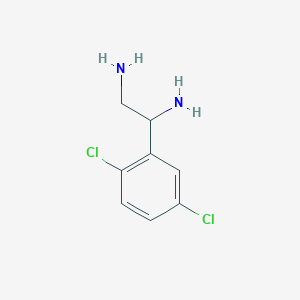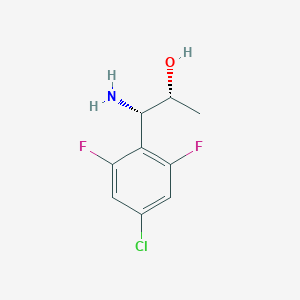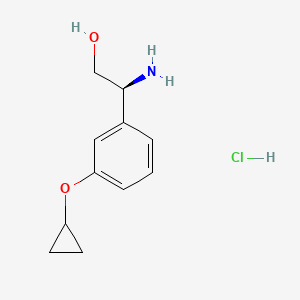
Cbz-Ala-Pro-Phe-AcCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Ala-Pro-Phe-chloromethylketone: is a synthetic peptide derivative known for its role as a protease inhibitor. It is commonly used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is crucial for its inhibitory activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-Phe-chloromethylketone typically involves the following steps:
Peptide Synthesis: The peptide chain (Z-Ala-Pro-Phe) is synthesized using standard solid-phase peptide synthesis techniques.
Chloromethyl Ketone Introduction: The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods: Industrial production of Z-Ala-Pro-Phe-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
化学反応の分析
Types of Reactions: Z-Ala-Pro-Phe-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine derivatives.
科学的研究の応用
Chemistry: Z-Ala-Pro-Phe-chloromethylketone is used to study enzyme kinetics and mechanisms, particularly those involving proteases.
Biology: In biological research, it is employed to inhibit specific proteases, allowing researchers to investigate protein functions and interactions.
Medicine: The compound has potential therapeutic applications as a protease inhibitor, which could be useful in treating diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, Z-Ala-Pro-Phe-chloromethylketone is used in drug development and as a tool for studying protease-related pathways.
作用機序
Mechanism: Z-Ala-Pro-Phe-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl ketone group reacts with the nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Molecular Targets and Pathways: The primary targets are serine and cysteine proteases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation and apoptosis.
類似化合物との比較
Leupeptin: Another protease inhibitor with a different mechanism of action.
MG-132: A proteasome inhibitor that targets a broader range of proteases.
Uniqueness: Z-Ala-Pro-Phe-chloromethylketone is unique due to its specific inhibition of certain proteases through covalent binding, making it a valuable tool in biochemical research.
特性
分子式 |
C27H30ClN3O6 |
|---|---|
分子量 |
528.0 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-chloro-3,4-dioxo-1-phenylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H30ClN3O6/c1-18(29-27(36)37-17-20-11-6-3-7-12-20)26(35)31-14-8-13-22(31)25(34)30-21(24(33)23(32)16-28)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,29,36)(H,30,34)/t18-,21-,22-/m0/s1 |
InChIキー |
NBJIZMYGONESQG-NYVOZVTQSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


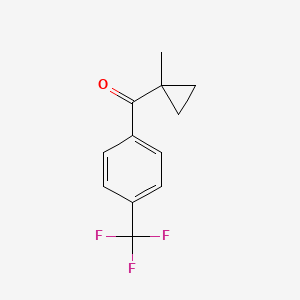
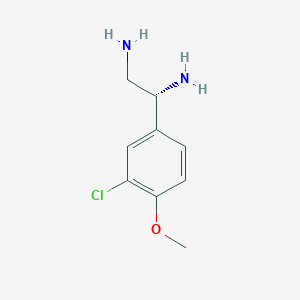
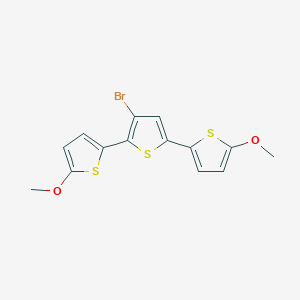


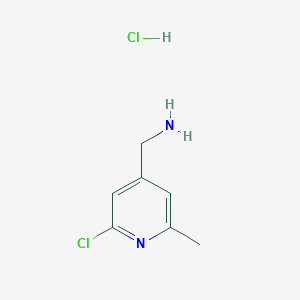
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
